N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide
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Overview
Description
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide is a complex organic compound that features a thiophene ring, a phenyl group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and perform a series of functional group transformations to introduce the phenyl and phenoxypropanamide groups. Key steps may include:
Thiophene Functionalization: Introduction of substituents on the thiophene ring through reactions such as halogenation or metal-catalyzed cross-coupling.
Phenyl Group Introduction: Coupling reactions like Suzuki-Miyaura coupling to attach the phenyl group to the thiophene ring.
Formation of Phenoxypropanamide: This step involves the reaction of a phenol derivative with a suitable amide precursor under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyl group.
Reduction: Formation of primary or secondary amines from the amide group.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene and phenyl groups can enhance binding affinity and specificity, while the phenoxypropanamide moiety may contribute to the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological activities.
Phenoxypropanamide Derivatives: Compounds with similar amide linkages and phenoxy groups, used in different therapeutic areas.
Uniqueness
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenoxypropanamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both thiophene and phenyl groups, along with the phenoxypropanamide moiety, allows for diverse functionalization and application in various fields.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-15(25-18-6-3-2-4-7-18)21(24)22-14-19(23)16-9-11-17(12-10-16)20-8-5-13-26-20/h2-13,15,19,23H,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOQMAYWYTWBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(C=C1)C2=CC=CS2)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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